7-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of quinolines. Quinolines are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of bromine and fluorine atoms in the structure of this compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-3-bromoaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired quinoline derivative. The reaction conditions typically involve heating the reaction mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with altered functional groups.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in the formation of various functionalized quinoline derivatives.
Scientific Research Applications
7-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological processes involving quinoline derivatives.
Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. For instance, the compound may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it may interact with cellular pathways involved in inflammation and cancer, thereby exerting its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-8-fluoroquinoline: Lacks the tetrahydro structure but shares similar halogen substitutions.
2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine and fluorine substitutions but shares the tetrahydroquinoline core.
8-Fluoro-2-methylquinoline: Lacks the bromine substitution but shares the fluorine and methyl groups.
Uniqueness
7-Bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of bromine, fluorine, and methyl substitutions on the tetrahydroquinoline core. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity to specific molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
7-bromo-8-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h4-6,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPGTKTYBHQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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